molecular formula C9H9Cl2NO B8048353 6,7-Dichlorochroman-4-amine CAS No. 886762-90-9

6,7-Dichlorochroman-4-amine

Cat. No.: B8048353
CAS No.: 886762-90-9
M. Wt: 218.08 g/mol
InChI Key: DBMTUJCOCFPESV-UHFFFAOYSA-N
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Description

6,7-Dichlorochroman-4-amine is a chemical compound with the molecular formula C9H9Cl2NO It belongs to the class of chroman derivatives, which are known for their diverse biological and pharmaceutical activities The compound features a chroman ring system substituted with chlorine atoms at the 6 and 7 positions and an amine group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichlorochroman-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chroman derivative, such as 6,7-dichlorochroman-4-one.

    Reduction: The chroman-4-one is reduced to the corresponding chroman-4-ol using a reducing agent like sodium borohydride.

    Amination: The chroman-4-ol is then subjected to amination using reagents such as ammonia or an amine source under suitable conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dichlorochroman-4-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives with different substituents.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under suitable conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted chroman derivatives with different functional groups.

Scientific Research Applications

6,7-Dichlorochroman-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dichlorochroman-4-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The chlorine atoms may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    6,7-Dichlorochroman-4-one: A precursor in the synthesis of 6,7-Dichlorochroman-4-amine.

    6,7-Dichlorochroman-4-ol: An intermediate in the synthesis process.

    4-Aminoquinoline Derivatives: Compounds with similar amine functionality and potential biological activities.

Uniqueness: this compound is unique due to its specific substitution pattern on the chroman ring, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 6 and 7 positions and an amine group at the 4 position differentiates it from other chroman derivatives, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6,7-dichloro-3,4-dihydro-2H-chromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4,8H,1-2,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMTUJCOCFPESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2C1N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101235782
Record name 6,7-Dichloro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886762-90-9
Record name 6,7-Dichloro-3,4-dihydro-2H-1-benzopyran-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886762-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dichloro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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